molecular formula C15H27N3O4 B2863939 1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034295-60-6

1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No. B2863939
CAS RN: 2034295-60-6
M. Wt: 313.398
InChI Key: GAEKGCICUDPGDM-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antimalarial Activity

Piperidine derivatives have been studied for their potential as antimalarial agents. Research has shown that certain 1,4-disubstituted piperidines exhibit high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . These compounds have been evaluated for their inhibitory effects on parasite growth, with some showing promising results in terms of potency and selectivity, indicating their potential use in developing new antimalarial drugs.

Antimicrobial Agents

The structural backbone of piperidine derivatives has been utilized to synthesize novel antimicrobial agents. Studies have focused on creating compounds that exhibit significant antibacterial and antifungal activities . The incorporation of the piperidine moiety into these compounds is crucial for their biological activity, making them potential candidates for treating various microbial infections.

CNS-Inhibitors and Anti-inflammatory Agents

Piperidine-based compounds have been found to possess central nervous system (CNS) inhibitory and anti-inflammatory properties. These compounds can be used for inhibiting emesis or mental disorders, and as ORL1-receptor agonists, antimuscarinic agents, and in the treatment of glaucoma . Their diverse pharmacological properties make them valuable in the research and development of new CNS drugs.

Obesity and Type 2 Diabetes Treatment

Some piperidine derivatives have been identified as potential therapeutic agents for obesity and type 2 diabetes. These compounds can act as selective NOP antagonists, which are receptors involved in the regulation of appetite and energy balance . By targeting these receptors, piperidine derivatives could provide a new approach to managing these metabolic disorders.

Anticancer Applications

Piperidine derivatives are being explored for their anticancer properties. They have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The ability of these compounds to interfere with cancer cell growth and spread makes them promising candidates for further research in cancer therapy.

Drug Synthesis and Design

Piperidine derivatives are important synthetic blocks for drug construction. Their synthesis and functionalization are key areas of research in medicinal chemistry. The development of fast and cost-effective methods for the synthesis of biologically active piperidine derivatives is an ongoing task, with the aim of discovering and evaluating potential new drugs .

properties

IUPAC Name

[1-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-11(19)22-15(2,3)13(20)16-10-12-6-8-18(9-7-12)14(21)17(4)5/h12H,6-10H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEKGCICUDPGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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